3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide
Overview
Description
3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is a chemical compound with the molecular formula C10H14N4O3S and a molecular weight of 270.31 g/mol . It is known for its unique structure, which includes a benzotriazole ring, a sulfonic acid group, and a diethylamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide typically involves the reaction of benzotriazole derivatives with sulfonic acid and diethylamine under controlled conditions. One common method includes the following steps:
Starting Material: Benzotriazole derivative.
Sulfonation: The benzotriazole derivative is reacted with chlorosulfonic acid to introduce the sulfonic acid group.
Amidation: The sulfonated benzotriazole is then reacted with diethylamine to form the diethylamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation and amidation processes. These processes are optimized for high yield and purity, often using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. Its sulfonic acid group and diethylamide moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3H-benzotriazole-5-sulfonic acid: Lacks the diethylamide group but shares the benzotriazole and sulfonic acid moieties.
3-Hydroxy-3H-benzotriazole-5-sulfonic acid methylamide: Contains a methylamide group instead of a diethylamide group.
Uniqueness
3-Hydroxy-3H-benzotriazole-5-sulfonic acid diethylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamide group enhances its solubility and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
N,N-diethyl-3-hydroxybenzotriazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3S/c1-3-13(4-2)18(16,17)8-5-6-9-10(7-8)14(15)12-11-9/h5-7,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQKZZDOZJRYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=NN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368793 | |
Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24831258 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26198-23-2 | |
Record name | N,N-Diethyl-1-hydroxy-1H-benzotriazole-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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